[2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Overview
Description
“[2,2’-Bithiophene]-5,5’-dicarboxaldehyde” is a derivative of 2,2’-Bithiophene. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Synthesis Analysis
The synthesis of 2,2’-Bithiophene involves cross-coupling starting from 2-halothiophenes . In a study, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Molecular Structure Analysis
The molecular formula of 2,2’-Bithiophene is C8H6S2 . X-ray crystallography shows that the two rings are coplanar . Single crystal X-ray structural analysis of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reveals that the aromatic core is nearly planar with s-cis conformation of the thiophene and pyridine rings and s-trans conformation of the thiophene rings of the central 2,2′-bithiophene unit .Scientific Research Applications
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Electrochromic Devices
- Application : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .
- Method : The method involves the polymerization of 2,2’-Bithiophene and the subsequent electrodeposition on ITO substrates .
- Results : The resulting electrochromic devices can change color in response to an applied voltage .
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Supercapacitors
- Application : 2,2’-Bithiophene can be used in the formation of electrode material for the development of supercapacitors .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The resulting supercapacitors could potentially offer high energy storage capacity .
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Organic Electronics
- Application : Various organic and organometallic systems containing thiophene, bithiophene or oligothiophene moieties are used in organic electronics .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : These systems are still intensively investigated in OLED, organic field-effect transistor and solar cell technology .
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Organic Photovoltaics
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Organic Light Emitting Diodes (OLEDs)
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Organic Field-Effect Transistors
- Application : 2,2’-Bithiophene can be used in the fabrication of organic field-effect transistors .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The resulting transistors could potentially offer high-performance electronic devices .
- Synthesis of Diverse 2,2’-Bithiophene Derivatives
- Application : 2,2’-Bithiophene can be used in the synthesis of diverse 2,2’-bithiophene derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The resulting 2,2’-bithiophene derivatives could potentially offer a wide range of applications in various fields .
properties
IUPAC Name |
5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXZMANGDHIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366305 | |
Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
CAS RN |
32364-72-0 | |
Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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